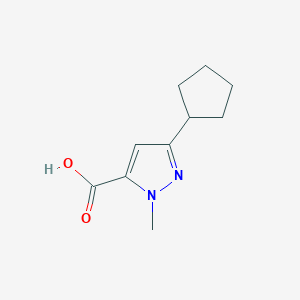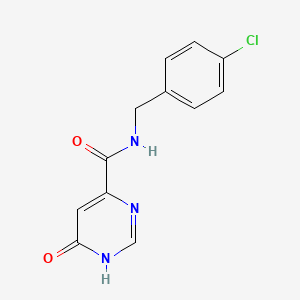
1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative, which contains a naphthalene and a tetrahydroquinoline group. Urea derivatives are known for their wide range of biological activities, and naphthalene and tetrahydroquinoline are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting a naphthalen-1-ylmethyl group and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl group .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the naphthalene and tetrahydroquinoline groups could contribute to its lipophilicity .科学的研究の応用
Biomonitoring of Naphthalene Exposure
Research has demonstrated the utility of urinary biomarkers, such as 1-naphthol and 2-naphthol, in assessing exposure to naphthalene and related compounds. These biomarkers are indicative of both occupational and environmental exposures to naphthalene, a component of jet fuel (JP-8) and other sources of polycyclic aromatic hydrocarbons (PAHs). For instance, studies have correlated the levels of urinary 1-naphthol and 2-naphthol with exposure to naphthalene in the air, highlighting their significance in biomonitoring efforts to gauge exposure levels among workers and the general population (Serdar et al., 2003), (Serdar et al., 2003).
Environmental and Occupational Health
The presence of naphthalene and its metabolites in biological samples has been studied extensively to understand the health implications of exposure. Research has identified urinary naphthol levels as markers for evaluating the risk of exposure to environmental pollutants, including PAHs, in occupational settings. This is particularly relevant for workers in industries such as coke oven operations, where exposure to PAHs is a significant concern. The measurement of urinary biomarkers provides insights into the extent of exposure and potential health risks, aiding in the development of protective measures for workers (Preuss et al., 2004).
Toxicological Implications
Studies have also explored the toxicological implications of naphthalene exposure, indicating potential health hazards. The analysis of urinary biomarkers, such as naphthols, contributes to understanding the toxicokinetics of naphthalene and its impact on human health. This research is crucial for establishing exposure guidelines and safety standards to mitigate health risks associated with naphthalene and similar compounds (Waidyanatha et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-2-15-31(29,30)27-14-6-10-19-16-21(12-13-23(19)27)26-24(28)25-17-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMGEASRNGYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
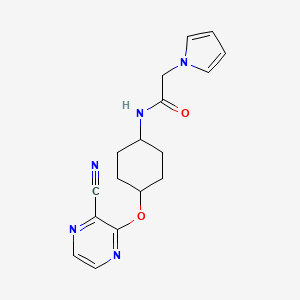

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
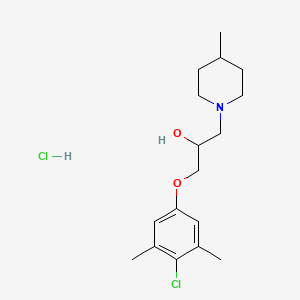
![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)
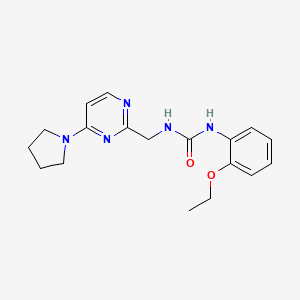
![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
